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molecular formula C6H10IN3 B8486366 2-(4-Iodo-2-methyl-imidazol-1-yl)-ethylamine

2-(4-Iodo-2-methyl-imidazol-1-yl)-ethylamine

Cat. No. B8486366
M. Wt: 251.07 g/mol
InChI Key: IAHHLGHCSGHSQS-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

To an ice-cooled solution of [2-(4-iodo-2-methyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester (2.800 g; 7.973 mmol) in DCM (45 ml) was added slowly 4N HCl in dioxane (28.25 ml; 113.000 mmol). The resulting suspension was stirred at 0° C. for 15 min., then at rt for 1 h. The volatiles were removed under reduced pressure, then under HV. The product 2-(4-iodo-2-methyl-imidazol-1-yl)-ethylamine was obtained as a pale beige solid (2.880 g; 100%; presence of 3 eq. of HCl). LC-MS: tR=0.14 min.; [M+H]+=251.92 g/mol.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
28.25 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][N:10]1[CH:14]=[C:13]([I:15])[N:12]=[C:11]1[CH3:16])(C)(C)C.[ClH:18].O1CCOCC1>C(Cl)Cl>[I:15][C:13]1[N:12]=[C:11]([CH3:16])[N:10]([CH2:9][CH2:8][NH2:7])[CH:14]=1.[ClH:18]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN1C(=NC(=C1)I)C)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
28.25 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 0° C. for 15 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC=1N=C(N(C1)CCN)C
Name
Type
product
Smiles
Cl
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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